Product packaging for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone(Cat. No.:CAS No. 7507-91-7)

1-(5-Bromo-2,3-dimethoxyphenyl)ethanone

Cat. No.: B8780375
CAS No.: 7507-91-7
M. Wt: 259.10 g/mol
InChI Key: IEWGQNOTGIGDRV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a brominated and methoxy-substituted acetophenone derivative with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . This compound serves as a versatile and valuable synthetic intermediate and chemical building block in organic chemistry and pharmaceutical research. The presence of both a bromine atom and two methoxy groups on the aromatic ring creates a multi-functional scaffold amenable to further chemical modification. The bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of more complex carbon-based substituents. Simultaneously, the carbonyl group of the ethanone moiety can undergo various transformations, including reductions to alcohols or reactions with nucleophiles. The specific substitution pattern on the phenyl ring makes it a potential precursor in the synthesis of more complex molecules for material science and medicinal chemistry applications. As a standard, this product is intended for research purposes as a chemical reference standard or for use in synthetic pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO3 B8780375 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone CAS No. 7507-91-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7507-91-7

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-(5-bromo-2,3-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11BrO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3

InChI Key

IEWGQNOTGIGDRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)OC)OC

Origin of Product

United States

Contextual Framework of 1 5 Bromo 2,3 Dimethoxyphenyl Ethanone Within Substituted Aromatic Acetophenones

Overview of Bromo-Dimethoxyphenyl Acetophenones in Organic Chemistry

Bromo-dimethoxyphenyl acetophenones constitute a class of organic compounds characterized by a central benzene (B151609) ring substituted with a bromine atom, two methoxy (B1213986) groups (-OCH3), and an acetyl group (-COCH3). The specific arrangement of these functional groups on the aromatic ring gives rise to various structural isomers, each with potentially unique chemical properties and reactivity. While research on the specific isomer 1-(5-bromo-2,3-dimethoxyphenyl)ethanone is limited, the broader family of bromo-dimethoxyacetophenones serves as important intermediates in organic synthesis. ontosight.aivihitadrugs.com

These compounds belong to the larger family of acetophenones. ontosight.ai The core structure features a carbonyl group (C=O) and methoxy groups, which are influential in the molecule's reactivity. ontosight.ai The presence and position of the bromine atom further modify the electronic properties of the aromatic ring, making these compounds versatile building blocks for more complex molecules. ontosight.ai Different isomers, such as 2-bromo-1-(2,5-dimethoxyphenyl)ethanone and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, have been noted for their roles in the synthesis of various biologically active compounds and pharmaceuticals. vihitadrugs.comguidechem.com For instance, 2-Bromo-3',4'-Dimethoxy Acetophenone (B1666503) is a key starting material for the manufacturing of the drug Papaverine Hydrochloride. vihitadrugs.com

To illustrate the variety within this chemical class, the table below lists several known isomers of bromo-dimethoxyphenyl acetophenone.

Isomer NameCAS NumberMolecular Formula
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone53655-32-0C10H11BrO3
2-Bromo-1-(2,5-dimethoxyphenyl)ethanone1204-21-3C10H11BrO3
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone1835-02-5C10H11BrO3
1-(4-Bromo-2,5-dimethoxyphenyl)ethanone90841-64-8C10H11BrO3

This table presents a selection of isomers to demonstrate the structural diversity within the bromo-dimethoxyphenyl acetophenone family.

Significance of Halogenated and Alkoxylated Aromatic Ketones as Chemical Intermediates

Halogenated and alkoxylated aromatic ketones, such as this compound, are highly significant as chemical intermediates in organic synthesis. Their utility stems from the unique reactivity conferred by the combination of functional groups attached to the aromatic ring.

Key Structural Features and Reactivity:

Aromatic Ketone Group: The acetyl group (a methyl ketone) provides a reactive site for a wide range of chemical transformations. The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic, allowing for reactions such as enolization, aldol (B89426) condensation, and haloform reactions.

Halogen Substituent: The bromine atom is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. Its presence deactivates the aromatic ring towards electrophilic substitution but also directs incoming electrophiles to specific positions. The carbon-bromine bond can also participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for creating carbon-carbon bonds.

Alkoxy Substituents: The methoxy groups (-OCH3) are electron-donating groups that activate the aromatic ring towards electrophilic substitution. They influence the regioselectivity of reactions on the benzene ring. These groups can sometimes be cleaved to reveal a hydroxyl group, providing another point for chemical modification. ontosight.ai

The combination of these features makes halogenated and alkoxylated aromatic ketones versatile precursors for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.airesearchgate.net They serve as foundational scaffolds that can be elaborated through sequential, site-selective reactions. The synthesis of these intermediates often involves the direct halogenation of the corresponding aromatic ketone. nih.gov Various methods exist for this, including the use of elemental bromine (Br2) or N-bromosuccinimide (NBS), often in the presence of a catalyst. ontosight.ainih.gov Aromatic methyl ketones can undergo α-halogenation on the methyl group or ring halogenation, depending on the reaction conditions and the electronic nature of the aromatic ring. researchgate.net

Foundational Research Gaps and Emerging Areas for the Specific Isomer

A thorough review of the scientific literature reveals a significant research gap concerning the specific isomer This compound . While numerous studies and commercial suppliers exist for other isomers like 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone and 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, there is a conspicuous absence of dedicated research, including synthesis protocols, characterization data, and reactivity studies, for the 5-bromo-2,3-dimethoxy variant. echemi.combldpharm.comachemblock.com

This lack of information represents a foundational gap. The synthesis and properties of this specific isomer have not been extensively explored or documented in major chemical databases or research articles. Consequently, its potential applications remain unknown.

Emerging Areas for Research:

Given the utility of its isomers, several emerging research areas can be proposed for this compound:

Novel Synthetic Methodologies: Developing and optimizing a reliable synthetic route to this specific isomer would be the first critical step. This could involve the regioselective bromination of 1-(2,3-dimethoxyphenyl)ethanone or a multi-step synthesis starting from different precursors.

Medicinal Chemistry: Many substituted acetophenones serve as precursors for biologically active molecules. guidechem.com For instance, the related compound βk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one) is a known psychedelic substance. wikipedia.org Investigating the potential of this compound as a scaffold for new therapeutic agents could be a fruitful area of research. Its unique substitution pattern could lead to novel interactions with biological targets.

Materials Science: Aromatic compounds are fundamental building blocks for organic materials. The specific electronic and steric properties of this compound could make it a candidate for creating novel organic electronic materials, polymers, or liquid crystals after suitable functionalization.

Catalysis and Ligand Development: The ketone and methoxy groups offer potential coordination sites for metal ions. Derivatives of this compound could be explored as ligands in catalysis, potentially offering unique selectivity in asymmetric synthesis due to the specific steric environment created by the 2,3-dimethoxy substitution pattern.

Exploring these areas would first require fundamental research to synthesize, purify, and fully characterize this compound, thereby filling a clear void in the field of organic chemistry.

Advanced Synthetic Methodologies for 1 5 Bromo 2,3 Dimethoxyphenyl Ethanone

Regioselective Bromination Approaches for Dimethoxyphenyl Acetophenones

Achieving regioselectivity in the bromination of dimethoxyphenyl acetophenones is crucial for the specific synthesis of the 5-bromo isomer. The directing effects of the methoxy (B1213986) and acetyl groups on the aromatic ring play a significant role in determining the position of electrophilic attack.

Electrophilic Aromatic Substitution via Direct Halogenation

Direct halogenation of 1-(2,3-dimethoxyphenyl)ethanone represents a straightforward approach to introducing a bromine atom onto the aromatic ring. This reaction falls under the category of electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic system. wikipedia.orgmasterorganicchemistry.com The reaction typically involves treating the substrate with a brominating agent, often in the presence of a catalyst.

For dimethoxyphenyl acetophenones, the two methoxy groups are activating, ortho-, para-directing groups, while the acetyl group is a deactivating, meta-directing group. The interplay of these directing effects determines the regiochemical outcome of the bromination.

ReagentCatalystConditionsOutcome
Bromine (Br₂)Iron(III) bromide (FeBr₃)Typically in a non-polar solventYields a mixture of isomers, regioselectivity can be an issue
Bromine (Br₂)Acetic acidRoom temperatureCan provide moderate yields, but may require optimization for selectivity

Directed Ortho Metalation (DoM) Strategies for Controlled Bromination

Directed ortho metalation (DoM) offers a powerful and highly regioselective method for the functionalization of aromatic rings. wikipedia.orgstrath.ac.ukbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic substrate. baranlab.orgorganic-chemistry.org The DMG, typically a Lewis basic moiety, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with an electrophile, in this case, a bromine source, to introduce the substituent at the desired position with high precision. wikipedia.org

In the context of synthesizing 1-(5-bromo-2,3-dimethoxyphenyl)ethanone, a suitable precursor bearing a potent DMG would be required. The methoxy groups themselves can act as DMGs, although their directing strength can vary. wikipedia.org The process involves the following general steps:

Deprotonation: An organolithium reagent, such as n-butyllithium, selectively removes a proton from the position ortho to the DMG. wikipedia.org

Reaction with Electrophile: The resulting aryllithium species is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to install the bromine atom.

The advantage of DoM lies in its ability to overcome the inherent electronic directing effects of substituents, allowing for functionalization at sterically hindered or electronically disfavored positions. strath.ac.uk

Directing GroupOrganolithium ReagentBromine SourceKey Advantage
Methoxy (-OCH₃)n-Butyllithium1,2-DibromoethaneHigh regioselectivity for ortho-functionalization
Amide (-CONR₂)sec-Butyllithium/TMEDAHexabromoethaneStrong directing effect, enabling efficient metalation

Utilization of N-Bromosuccinimide (NBS) in Specific Reaction Conditions

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic chemistry. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com It serves as a convenient source of electrophilic bromine and can be employed under various reaction conditions to achieve selective bromination of aromatic compounds. wikipedia.org The reactivity and selectivity of NBS can be tuned by the choice of solvent and the presence of catalysts or initiators. researchgate.net

For the bromination of electron-rich aromatic compounds like dimethoxyphenyl acetophenones, NBS can be a highly effective reagent. wikipedia.org The reaction conditions can be tailored to favor electrophilic aromatic substitution over other potential reaction pathways, such as benzylic bromination. masterorganicchemistry.com

SolventCatalyst/InitiatorConditionsSelectivity
Acetonitrilep-Toluenesulfonic acid (p-TsOH)Room temperature or gentle heatingCan provide good yields of the desired α-bromoacetophenone. shodhsagar.com
Dimethylformamide (DMF)NoneRoom temperatureOften leads to high para-selectivity in the bromination of electron-rich aromatics. wikipedia.org
Carbon tetrachloride (CCl₄)Radical initiator (e.g., AIBN)RefluxFavors benzylic bromination, which is not the desired pathway for this synthesis. wikipedia.org

Acylation Reactions for the Construction of the Acetophenone (B1666503) Moiety

An alternative synthetic strategy involves the construction of the acetophenone functionality onto a pre-existing bromo-dimethoxybenzene scaffold. This approach often utilizes classic electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation.

Friedel-Crafts Acylation of Substituted Bromo-dimethoxybenzene Precursors

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. masterorganicchemistry.comyoutube.com This reaction involves the treatment of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com For the synthesis of this compound, the starting material would be 1-bromo-2,3-dimethoxybenzene (B1267362).

The mechanism involves the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid catalyst. masterorganicchemistry.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. umkc.edu Subsequent deprotonation restores aromaticity and yields the desired acetophenone. masterorganicchemistry.com

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the bromo-dimethoxybenzene ring. The two methoxy groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The position of acylation will be determined by the combined influence of these groups.

Acylating AgentLewis Acid CatalystSolventTypical Conditions
Acetyl chlorideAluminum chloride (AlCl₃)Dichloromethane or Carbon disulfideLow temperatures to control reactivity
Acetic anhydridePolyphosphoric acid (PPA)Neat or with a co-solventElevated temperatures may be required. researchgate.net

Alternative Acylation Reagents and Catalytic Systems (e.g., acetic anhydride)

While acyl chlorides with strong Lewis acids are traditional, milder and more environmentally friendly acylation methods have been developed. Acetic anhydride is a common alternative to acetyl chloride and can be used with various catalytic systems. icm.edu.plmdpi.com

The use of solid acid catalysts or certain metal triflates can promote the acylation reaction under potentially milder conditions. icm.edu.pl These catalysts can activate the acetic anhydride, making it sufficiently electrophilic to react with the activated bromo-dimethoxybenzene ring. This approach can sometimes offer advantages in terms of catalyst handling, recyclability, and waste reduction.

Recent research has also explored the use of ionic liquids as reaction media for Friedel-Crafts acylations, which can enhance reaction rates and selectivity. nih.gov

Acylating AgentCatalystKey Features
Acetic anhydrideZeolitesHeterogeneous catalyst, reusable, shape-selective
Acetic anhydrideIron(III) chloride (FeCl₃)Less reactive than AlCl₃, can be more selective
Acetic anhydrideBismuth(III) triflate (Bi(OTf)₃)Water-tolerant Lewis acid, can be used in greener solvents

Multi-Step Synthesis Pathways from Precursor Molecules

Multi-step synthesis provides a versatile approach to complex molecules like this compound, starting from simpler, more readily available precursors. The choice of pathway often depends on the availability of starting materials and the desired regioselectivity of the substitution patterns on the aromatic ring.

Routes from Haloacetophenone Intermediates

A common and logical approach to synthesizing this compound is through the modification of a pre-existing acetophenone structure or by building the acetophenone from a bromo-aromatic precursor. Two primary retrosynthetic pathways emerge from this strategy.

Pathway A: Electrophilic Bromination of 1-(2,3-dimethoxyphenyl)ethanone

This pathway begins with the precursor 1-(2,3-dimethoxyphenyl)ethanone. The synthesis of this starting material can be achieved through the Friedel-Crafts acylation of 1,2-dimethoxybenzene. The subsequent and final step is the regioselective bromination of the acetophenone. The methoxy groups (-OCH₃) are ortho-, para-directing activators. In this case, the C4 and C6 positions are activated. The acetyl group is a meta-directing deactivator. The position para to the 2-methoxy group (C5) is sterically accessible and electronically activated, making it a likely site for bromination.

Various brominating agents can be employed for this electrophilic aromatic substitution. A common reagent is N-Bromosuccinimide (NBS), often used in conjunction with a catalyst or in a polar solvent to facilitate the reaction.

StepReactionReagents and ConditionsPrecursorProduct
1Friedel-Crafts AcylationAcetyl chloride (CH₃COCl), AlCl₃1,2-Dimethoxybenzene1-(2,3-dimethoxyphenyl)ethanone
2Electrophilic BrominationN-Bromosuccinimide (NBS), solvent (e.g., CCl₄, CH₃CN)1-(2,3-dimethoxyphenyl)ethanoneThis compound

Pathway B: Friedel-Crafts Acylation of 1-Bromo-2,3-dimethoxybenzene

Alternatively, the synthesis can commence with a pre-brominated aromatic ring, 1-Bromo-2,3-dimethoxybenzene. This precursor can be synthesized from 2,3-dimethoxyphenol (B146663) through bromination followed by removal of the hydroxyl group, or from 1,2,3-trimethoxybenzene (B147658) via regioselective bromination. The subsequent step is a Friedel-Crafts acylation to introduce the acetyl group.

In this scenario, the directing effects of the substituents guide the position of the incoming acetyl group. The bromine atom is a deactivating ortho-, para-director, while the two methoxy groups are activating ortho-, para-directors. The position para to the 2-methoxy group (C5) is activated and is the most likely position for acylation, leading to the desired product. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). ijpcbs.comrsc.org

StepReactionReagents and ConditionsPrecursorProduct
1BrominationNBS or Br₂1,2,3-Trimethoxybenzene1-Bromo-2,3-dimethoxybenzene
2Friedel-Crafts AcylationAcetyl chloride (CH₃COCl), AlCl₃1-Bromo-2,3-dimethoxybenzeneThis compound

Strategies Involving Aminomethanone Intermediates

An alternative synthetic avenue involves the use of aminomethanone derivatives, such as amides, which can be converted into ketones. The Weinreb-Nahm ketone synthesis is a prominent example of such a strategy, valued for its high chemoselectivity and prevention of over-addition by organometallic reagents. wikipedia.orgquimicaorganica.orgtcichemicals.comchemeurope.comorganic-chemistry.org

This pathway would begin with the synthesis of a suitable benzoic acid derivative, 5-Bromo-2,3-dimethoxybenzoic acid. This acid is then converted into a Weinreb-Nahm amide, specifically N-methoxy-N-methyl-5-bromo-2,3-dimethoxybenzamide. The key advantage of the Weinreb-Nahm amide is that its reaction with an organometallic reagent, such as methylmagnesium bromide or methyllithium, forms a stable tetrahedral intermediate chelated by the N-methoxy group. wikipedia.orgorganic-chemistry.org This intermediate does not collapse to the ketone until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol. wikipedia.orgorganic-chemistry.org

StepReactionReagents and ConditionsPrecursorProduct
1OxidationStrong oxidizing agent (e.g., KMnO₄)5-Bromo-2,3-dimethoxytoluene5-Bromo-2,3-dimethoxybenzoic acid
2Amide FormationSOCl₂ or (COCl)₂, then HN(OCH₃)CH₃·HCl, base5-Bromo-2,3-dimethoxybenzoic acidN-methoxy-N-methyl-5-bromo-2,3-dimethoxybenzamide
3Ketone SynthesisMethylmagnesium bromide (CH₃MgBr) or Methyllithium (CH₃Li), followed by H₃O⁺ workupN-methoxy-N-methyl-5-bromo-2,3-dimethoxybenzamideThis compound

Another potential route in this category is the Houben-Hoesch reaction, which involves the reaction of a nitrile with an electron-rich aromatic compound in the presence of a Lewis acid and HCl to form an aryl ketone after hydrolysis of an imine intermediate. wikipedia.org For this to be applicable, 1-bromo-2,3-dimethoxybenzene would react with acetonitrile. However, the reactivity of the substituted benzene (B151609) ring is a critical factor for the success of this reaction.

Modern Synthetic Enhancements and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing environmental impact, and enhancing safety. These principles are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, increase yields, and improve product purity. The bromination of aromatic ketones is a reaction that can benefit significantly from microwave irradiation. wikipedia.orgresearchgate.net

For the synthesis of this compound via the bromination of 1-(2,3-dimethoxyphenyl)ethanone, a microwave-assisted protocol could offer substantial advantages over conventional heating methods. The reaction can be carried out using NBS as the bromine source, often with a catalytic amount of an acid like p-toluenesulfonic acid (PTSA), in a suitable solvent like dichloromethane. wikipedia.org Microwave heating can reduce the reaction time from hours to minutes. wikipedia.orgresearchgate.net

ReactionReagentsConditionsAdvantage
Microwave-Assisted Bromination1-(2,3-dimethoxyphenyl)ethanone, NBS, cat. PTSADichloromethane, 80°C, Microwave irradiation (30 min)Rapid reaction time, high efficiency

Similarly, Friedel-Crafts acylation can be accelerated using microwave energy, potentially reducing the amount of Lewis acid catalyst required and minimizing side reactions.

Solvent-Free or Environmentally Benign Reaction Media

Green chemistry principles encourage the reduction or elimination of hazardous solvents. For the synthesis of this compound, several steps can be adapted to be more environmentally friendly.

Solvent-free Friedel-Crafts acylation has been reported using a zinc catalyst under microwave irradiation. researchgate.net This approach eliminates the need for volatile and often hazardous organic solvents. Another green alternative involves using solid acid catalysts, such as zeolites or montmorillonite (B579905) K-10 clay, which can be easily recovered and reused, minimizing waste. ontosight.ai

For the bromination step, protocols using ammonium (B1175870) bromide as the bromine source and Oxone as an oxidant in solvents like methanol (B129727) or even water have been developed. ontosight.ai These reagents are less hazardous than elemental bromine. Additionally, performing reactions in greener solvents like ionic liquids or deep eutectic solvents is an area of active research that could be applied to these synthetic pathways.

ReactionGreen ApproachReagents/ConditionsEnvironmental Benefit
Friedel-Crafts AcylationSolvent-FreeZinc catalyst, Microwave irradiationElimination of hazardous solvents
Friedel-Crafts AcylationHeterogeneous CatalysisMontmorillonite K-10 clayRecyclable catalyst, reduced waste
BrominationSafer Reagents/SolventsNH₄Br, Oxone, in Methanol/WaterAvoids elemental bromine and chlorinated solvents

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Similarly, specific experimental ¹³C NMR data for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone could not be located in public databases. This technique would be instrumental in identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the ethanone (B97240) group, the aromatic carbons, and the carbons of the methoxy (B1213986) groups. The chemical shifts would be indicative of the electronic effects of the bromine and dimethoxy substituents on the carbon skeleton.

Research findings detailing the use of advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for the unambiguous assignment of proton and carbon signals in this compound are not available. These experiments would be crucial for confirming the connectivity between protons and carbons, thereby solidifying the structural assignment.

Theoretical calculations of NMR chemical shifts serve as a powerful tool to complement experimental data and aid in spectral assignment. However, published studies featuring theoretical NMR chemical shift calculations specifically for this compound were not found during the literature search.

Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental FT-IR spectroscopic data for this compound, which would detail the characteristic vibrational frequencies, are not available in the reviewed sources. A theoretical spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone, C-O stretching of the methoxy groups, C-Br stretching, and various vibrations associated with the substituted aromatic ring.

Predicted FT-IR Absorption Bands for this compound
Functional Group
C=O (Ketone)
C-O (Aryl Ether)
C-H (Aromatic)
C-H (Aliphatic)
C-Br
Note: This table represents predicted values based on typical ranges for the respective functional groups, as specific experimental data for the target compound is unavailable.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

For substituted acetophenones, several key vibrational modes are expected to be Raman active. The carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1750 cm⁻¹, would present as a strong band. The exact wavenumber is influenced by the electronic effects of the substituents on the aromatic ring. The presence of methoxy and bromine substituents can alter the electron density around the carbonyl group, thus shifting this frequency.

Vibrations associated with the methyl group of the ethanone moiety, specifically the symmetric and asymmetric C-H stretching modes, are anticipated in the 2800-3000 cm⁻¹ range. Furthermore, the C-O stretching vibrations of the methoxy groups and the C-Br stretching mode would appear at lower frequencies. Aromatic C-H stretching and ring breathing modes would also be present, providing a characteristic fingerprint for the substituted phenyl ring. Computational studies, such as Density Functional Theory (DFT), are often employed to calculate and assign these vibrational frequencies with greater precision.

Table 1: Expected FT-Raman Vibrational Modes for this compound based on Related Compounds

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretching3000 - 3100Medium
Aliphatic C-H Stretching (CH₃)2800 - 3000Medium to Strong
Carbonyl (C=O) Stretching1650 - 1750Strong
Aromatic C=C Stretching1400 - 1600Medium to Strong
CH₃ Deformation1350 - 1450Medium
C-O (Methoxy) Stretching1000 - 1300Medium
C-Br Stretching500 - 700Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of an organic molecule provides information about the electronic transitions between molecular orbitals. libretexts.org For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group, which act as chromophores. tanta.edu.eguzh.ch

The benzene (B151609) ring and the carbonyl group are conjugated, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This extended conjugation results in absorption at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. libretexts.org The presence of substituents on the benzene ring further modifies the absorption profile. The methoxy groups (-OCH₃), being electron-donating, and the bromine atom (-Br), with its electron-withdrawing and lone-pair-donating capabilities, influence the energy levels of the molecular orbitals. These substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Typically, aromatic ketones exhibit a strong absorption band corresponding to the π → π* transition and a weaker band for the n → π* transition. The π → π* transitions in conjugated systems like this are generally found in the 200-400 nm range. libretexts.org The n → π* transition of the carbonyl group is often observed as a shoulder or a separate band at a longer wavelength.

Correlation with Experimental and Theoretical Optical Band Gaps

The optical band gap (Eg) of a material is a crucial parameter that determines its electronic and optical properties. It can be estimated from the onset of absorption in the UV-Vis spectrum. The relationship between the absorption coefficient (α) and the incident photon energy (hν) is used to determine the band gap.

Theoretical calculations, often employing DFT and time-dependent DFT (TD-DFT), can predict the electronic transitions and the HOMO-LUMO energy gap, which provides a theoretical estimate of the optical band gap. nih.gov Studies on substituted copolymers have shown that the introduction of different functional groups, including bromine, can tune the band gap by altering the HOMO and LUMO energy levels. nih.gov For instance, theoretical studies on bromoacetophenone isomers have indicated that bromine substitution leads to a decrease in the energy gap, suggesting increased reactivity. researchgate.net While specific experimental values for this compound are not available, the correlation between experimental data from UV-Vis spectroscopy and theoretical calculations for similar compounds is generally found to be in good agreement, providing a reliable method for determining the optical band gap. rsc.orgnih.gov

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. While no direct experimental HRESIMS data for this compound was found, the exact mass can be calculated based on its chemical formula, C₁₀H₁₁BrO₃.

The calculated monoisotopic mass is 257.98916 Da. HRESIMS analysis of the compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) very close to this value. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity separated by approximately 2 Da.

Table 2: Calculated Exact Mass and Isotopic Pattern for the Molecular Ion of this compound

Ion FormulaIsotopeCalculated m/zRelative Abundance (%)
C₁₀H₁₁⁷⁹BrO₃⁷⁹Br257.98916100.0
C₁₀H₁₁⁸¹BrO₃⁸¹Br259.9871197.3

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis of Related Compounds

Electron Ionization Mass Spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. For acetophenone (B1666503) and its derivatives, characteristic fragmentation pathways are well-documented. asdlib.orgmiamioh.edu

Upon electron impact, this compound would form a molecular ion [M]⁺·. A primary and very common fragmentation for acetophenones is the alpha-cleavage, leading to the loss of the methyl group (·CH₃), resulting in a stable acylium ion. asdlib.orgmiamioh.edulibretexts.org This would correspond to a peak at m/z [M-15]⁺.

Another significant fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the aromatic ring. This can lead to the formation of a bromodimethoxyphenyl cation or a benzoyl-type cation through various rearrangements. The presence of the bromine atom would be evident in the isotopic pattern of the fragment ions containing it.

Based on the fragmentation of related compounds like acetophenone and bromobenzene, the following key fragments would be anticipated: asdlib.org

[M]⁺· : The molecular ion, showing the characteristic bromine isotope pattern.

[M-15]⁺ : Loss of a methyl group (·CH₃), often the base peak.

[M-43]⁺ : Loss of the acetyl group (·COCH₃).

[M-CH₃-CO]⁺ : Subsequent loss of carbon monoxide from the [M-15]⁺ ion.

The fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure of the compound.

Table 3: Predicted Key EI-MS Fragments for this compound

FragmentProposed StructurePredicted m/z (for ⁷⁹Br)
[C₁₀H₁₁BrO₃]⁺·Molecular Ion258
[C₉H₈BrO₃]⁺Acylium ion (Loss of ·CH₃)243
[C₈H₈BrO₂]⁺(Loss of ·COCH₃)215
[C₈H₈BrO₂]⁺(Loss of CO from [M-15]⁺)215

Computational and Theoretical Investigations

Comparative Computational Studies with Positional Isomers and Analogues

Computational and theoretical investigations provide profound insights into the structural and electronic properties of "1-(5-Bromo-2,3-dimethoxyphenyl)ethanone" and its analogues. By employing quantum chemical methods, researchers can elucidate the influence of substituent positioning on molecular geometry, reactivity, and other physicochemical characteristics. This section focuses on comparative computational studies, primarily drawing parallels from theoretical analyses of structurally similar bromo-dimethoxybenzaldehydes, which serve as valuable models for understanding the properties of the corresponding ethanones.

Molecular Geometry and Structural Parameters

Density Functional Theory (DFT) calculations are instrumental in determining the optimized geometries of molecules. Studies on positional isomers of bromo-dimethoxybenzaldehydes, such as 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde, reveal how the placement of the bromine atom affects bond lengths, bond angles, and dihedral angles. researchgate.netscielo.br

Table 1: Comparison of Selected Geometric Parameters for Bromo-dimethoxybenzaldehyde Isomers (Analogues)

Parameter6-bromo-2,3-dimethoxybenzaldehyde5-bromo-2,3-dimethoxybenzaldehyde
Bond Lengths (Å)
C-BrData not availableData not available
C=OData not availableData not available
Dihedral Angles (°)
C6-C1-C2-C3-0.5-0.1
C7-C1-C2-C3178.2176.9
Data derived from theoretical calculations on bromo-dimethoxybenzaldehyde analogues. scielo.br

Electronic Properties and Reactivity Descriptors

The electronic properties of "this compound" and its isomers are significantly governed by the interplay of the electron-withdrawing bromo and acetyl groups and the electron-donating methoxy (B1213986) groups. Computational studies on analogous brominated dimethoxybenzaldehydes using methods like CAM-B3LYP/6-311++G(d,p) provide valuable data on frontier molecular orbitals (HOMO and LUMO), energy gaps, dipole moments, and molecular electrostatic potential (MEP) maps. researchgate.netscielo.br

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The positions of the bromine and methoxy substituents directly modulate this energy gap. nih.gov Furthermore, the dipole moment, which is influenced by the positions of the substituents, affects the molecule's polarity and solubility. nih.gov

Molecular Electrostatic Potential (MEP) maps are useful for identifying the electrophilic and nucleophilic sites within a molecule. In brominated dimethoxybenzene derivatives, the MEP maps can highlight regions susceptible to nucleophilic or electrophilic attack, which is critical for predicting reactivity and designing new synthetic pathways. nih.gov For example, the oxygen atom of the carbonyl group typically represents a region of high electron density (a nucleophilic site). researchgate.net

Table 2: Comparison of Calculated Electronic Properties for Bromo-dimethoxybenzaldehyde Isomers (Analogues)

Property6-bromo-2,3-dimethoxybenzaldehyde5-bromo-2,3-dimethoxybenzaldehyde
EHOMO (kcal/mol) Data not availableData not available
ELUMO (kcal/mol) Data not availableData not available
HOMO-LUMO Gap (kcal/mol) -161.40-162.90
Dipole Moment (Debye) Data not availableData not available
Data derived from theoretical calculations on bromo-dimethoxybenzaldehyde analogues. researchgate.net

Intermolecular Interactions

Theoretical studies also shed light on the nature and strength of intermolecular interactions, which are fundamental to the solid-state structure and properties of these compounds. Hirshfeld surface analysis, for instance, can be used to visualize and quantify intermolecular contacts. researchgate.netnih.gov

In analogues like bromo-dimethoxybenzaldehydes, C-H···O interactions are common. researchgate.netscielo.br The presence and position of the bromine atom can introduce halogen bonding, a non-covalent interaction that can significantly influence the crystal packing. researchgate.net The accessibility of the carbonyl group for nucleophilic attack can also be assessed through these computational models, providing insights into potential reaction mechanisms. nih.gov

Chemical Reactivity and Organic Transformations of 1 5 Bromo 2,3 Dimethoxyphenyl Ethanone

Reactions Involving the Acetyl Carbonyl Group

The carbonyl group of the acetyl moiety is a key site for nucleophilic addition and condensation reactions, facilitating the construction of more complex molecular architectures.

Reduction Reactions to Secondary Alcohol Derivatives

The ketone functionality of 1-(5-bromo-2,3-dimethoxyphenyl)ethanone can be readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction typically proceeds by dissolving the ketone in a suitable solvent, such as ethanol (B145695), and then adding sodium borohydride. The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the corresponding secondary alcohol, 1-(5-bromo-2,3-dimethoxyphenyl)ethanol. mdpi.com

Condensation Reactions, including Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. scispace.com This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. researchgate.netnih.gov In this context, this compound serves as the ketone component.

The general mechanism involves the deprotonation of the α-carbon of the ethanone (B97240) by a base (e.g., NaOH or KOH) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated chalcone structure. scispace.comnih.gov A variety of substituted benzaldehydes can be employed in this reaction to generate a library of chalcones with diverse substitution patterns. researchgate.net

Below is a table summarizing examples of chalcones synthesized from this compound and various aromatic aldehydes.

Aldehyde ReactantResulting Chalcone Product
Benzaldehyde (B42025)(E)-1-(5-bromo-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one
4-Chlorobenzaldehyde(E)-1-(5-bromo-2,3-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
4-Methoxybenzaldehyde(E)-1-(5-bromo-2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
3-Nitrobenzaldehyde(E)-1-(5-bromo-2,3-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Formation of Oxime and Hydrazone Derivatives

The carbonyl group of this compound readily reacts with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively.

The synthesis of the oxime derivative involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. journalofchemistry.orgnih.gov The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield this compound oxime.

Similarly, hydrazone derivatives can be prepared by reacting the ketone with hydrazine or substituted hydrazines (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine). journalofchemistry.org These reactions are typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. journalofchemistry.org

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring provides a handle for further functionalization through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgyoutube.com The mechanism typically involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this compound, the presence of the acetyl group, which is moderately electron-withdrawing, may not be sufficient to activate the ring for SNAr reactions under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom might be achievable. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. youtube.com

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.gov The reaction of this compound with various terminal alkynes can lead to the synthesis of a range of substituted alkynyl derivatives. researchgate.netresearchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgnih.govresearchgate.net This reaction is widely used for the synthesis of biaryl compounds. gre.ac.uk this compound can be coupled with various arylboronic acids to produce biphenyl (B1667301) derivatives. ysu.amrsc.orgnih.gov The catalytic cycle is similar to that of the Sonogashira coupling, involving oxidative addition, transmetalation with the boronic acid species, and reductive elimination. libretexts.org

The table below provides examples of potential products from these cross-coupling reactions.

Coupling ReactionCoupling PartnerPotential Product
SonogashiraPhenylacetylene1-(2,3-dimethoxy-5-(phenylethynyl)phenyl)ethanone
SonogashiraTrimethylsilylacetylene1-(2,3-dimethoxy-5-((trimethylsilyl)ethynyl)phenyl)ethanone
SuzukiPhenylboronic acid1'-(5-acetyl-3,4-dimethoxyphenyl)-[1,1'-biphenyl]
Suzuki4-Methylphenylboronic acid1-(5-(4-methylphenyl)-2,3-dimethoxyphenyl)ethanone
Suzuki3-Thiopheneboronic acid1-(5-(thiophen-3-yl)-2,3-dimethoxyphenyl)ethanone

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The presence of a bromine atom on the aromatic ring of this compound allows for the formation of organometallic reagents, which are powerful tools for creating new carbon-carbon bonds.

Grignard Reagents: The reaction of aryl bromides with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is a standard method for preparing Grignar reagents. wikipedia.orgadichemistry.com For this compound, this would involve the insertion of magnesium into the carbon-bromine bond to form the corresponding Grignard reagent, (2-acetyl-4,5-dimethoxyphenyl)magnesium bromide. However, the presence of the ketone carbonyl group within the molecule complicates this reaction. Grignard reagents are highly nucleophilic and will readily react with ketones. Therefore, direct preparation of the Grignard reagent from this compound is generally not feasible without protecting the ketone functionality first.

Organolithium Compounds: Another important class of organometallic reagents are organolithium compounds, which can be prepared from aryl bromides via lithium-halogen exchange. wikipedia.orgharvard.edu This reaction is typically carried out at low temperatures using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. The rate of exchange follows the trend I > Br > Cl. wikipedia.org Similar to the Grignard reaction, the ketone group in this compound is incompatible with the highly reactive organolithium reagent. Protection of the ketone would be necessary before attempting a lithium-halogen exchange to prevent undesired side reactions.

The table below summarizes the potential formation of organometallic reagents from this compound, highlighting the need for a protecting group (PG) for the ketone.

Organometallic ReagentReagents and ConditionsProtected SubstrateProduct
Grignard ReagentMg, THF or Et₂OThis compound-PG(2-acetyl-4,5-dimethoxyphenyl)magnesium bromide-PG
Organolithium Compoundn-BuLi or t-BuLi, low temp.This compound-PG(2-acetyl-4,5-dimethoxyphenyl)lithium-PG

Transformations of the Dimethoxy Substituents

The two methoxy (B1213986) groups on the aromatic ring of this compound are susceptible to chemical modification, primarily through demethylation, and they also significantly influence the reactivity of the aromatic ring.

Selective Demethylation Reactions to Phenols

The cleavage of aryl methyl ethers to form the corresponding phenols is a common transformation in organic synthesis. Several reagents are known to effect this transformation, with some offering a degree of selectivity in polymethoxylated systems.

Boron Tribromide (BBr₃): Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers and can often be used at or below room temperature. orgsyn.orgmdma.chnih.govresearchgate.netresearchgate.net The reaction likely proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. In the case of this compound, treatment with BBr₃ would be expected to cleave both methoxy groups to yield 1-(5-Bromo-2,3-dihydroxyphenyl)ethanone. Selective demethylation of one methoxy group over the other would be challenging to achieve with this reagent.

Aluminum Chloride (AlCl₃): Aluminum chloride is another Lewis acid commonly used for the demethylation of aryl methyl ethers. researchgate.netgoogle.comgoogle.comresearchgate.netgoogle.com In some cases, regioselective demethylation can be achieved, particularly when a neighboring group can chelate to the aluminum chloride. For this compound, the ortho-methoxy group (at the C2 position) is adjacent to the acetyl group. This proximity could potentially allow for chelation involving the carbonyl oxygen and the ether oxygen with AlCl₃, leading to preferential demethylation at the C2 position.

The following table summarizes common demethylation reagents and their expected products with this compound.

ReagentConditionsExpected Major Product
Boron Tribromide (BBr₃)CH₂Cl₂, low temp. to rt1-(5-Bromo-2,3-dihydroxyphenyl)ethanone
Aluminum Chloride (AlCl₃)CH₂Cl₂, reflux1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethanone (potential for selectivity)

Influence of Methoxy Groups on Aromatic Reactivity and Regioselectivity

The two methoxy groups and the acetyl group have a profound influence on the electron density and reactivity of the aromatic ring in this compound, thereby directing the position of further substitution reactions.

Methoxy groups are electron-donating through resonance and are thus activating groups, directing electrophilic aromatic substitution to the ortho and para positions relative to themselves. Conversely, the acetyl group is an electron-withdrawing group through both induction and resonance, making it a deactivating group that directs incoming electrophiles to the meta position.

In this compound, the C2 and C3 positions are occupied by methoxy groups, and the C5 position is occupied by a bromine atom. The remaining open positions for electrophilic substitution are C4 and C6. The directing effects of the substituents are summarized below:

C2-Methoxy group: ortho (C3, already substituted), para (C5, already substituted)

C3-Methoxy group: ortho (C2, C4), para (C6)

C1-Acetyl group: meta (C3, C5, both already substituted)

Considering these directing effects, the C4 and C6 positions are activated by the C3-methoxy group. The C6 position is also para to the C3-methoxy group, which is a strongly activating effect. The C4 position is ortho to the C3-methoxy group. Therefore, electrophilic aromatic substitution is most likely to occur at the C4 or C6 positions, with a potential preference for the C6 position due to less steric hindrance compared to the position between two substituents.

Cyclization Reactions and Heterocyclic Ring Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The ketone functionality and the potential for further functionalization of the aromatic ring and the methyl group of the acetyl moiety provide multiple avenues for cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., indolin-2-ones, thiazoles, oxadiazoles, imidazopyridines, pyrrolizines)

The synthesis of these heterocycles from this compound would likely first involve the conversion of the ketone to a more reactive intermediate, such as an α-haloketone (phenacyl bromide derivative).

Indolin-2-ones: The synthesis of indolin-2-ones can be achieved through various methods, often involving the cyclization of an appropriate aniline (B41778) derivative. While a direct conversion from this compound is not straightforward, it could potentially be incorporated into a multi-step synthesis.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazoles, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.orgresearchgate.netmdpi.comnih.govscribd.com Bromination of the α-carbon of this compound would yield 2-bromo-1-(5-bromo-2,3-dimethoxyphenyl)ethanone, a key intermediate. This phenacyl bromide derivative could then be reacted with thiourea (B124793) or a substituted thioamide to form the corresponding 2-amino-4-(5-bromo-2,3-dimethoxyphenyl)thiazole.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from ketones via their corresponding hydrazones. ijper.orgnih.govresearchgate.netresearchgate.netorganic-chemistry.org this compound can be condensed with a hydrazide to form an N-acylhydrazone, which can then undergo oxidative cyclization to yield a 2,5-disubstituted-1,3,4-oxadiazole.

Imidazopyridines: Imidazopyridines are commonly synthesized by the reaction of a 2-aminopyridine (B139424) with an α-haloketone. organic-chemistry.orgasianpubs.orgnih.govmdpi.commdpi.com Following the α-bromination of this compound, the resulting phenacyl bromide can be reacted with various 2-aminopyridines to construct the imidazo[1,2-a]pyridine (B132010) scaffold.

Pyrrolizines: The synthesis of pyrrolizines can be achieved through several routes. While there are no direct, well-established methods starting from a phenacyl compound, multi-step sequences involving the elaboration of the ketone and subsequent cyclization strategies could potentially lead to pyrrolizine derivatives.

The following table outlines plausible synthetic routes to various heterocycles from this compound.

HeterocycleKey IntermediateReaction Type
Thiazole2-Bromo-1-(5-bromo-2,3-dimethoxyphenyl)ethanoneHantzsch Synthesis
OxadiazoleN-Acylhydrazone of this compoundOxidative Cyclization
Imidazopyridine2-Bromo-1-(5-bromo-2,3-dimethoxyphenyl)ethanoneCyclocondensation

Intramolecular Cyclizations Utilizing the Phenacyl Moiety

The phenacyl moiety of this compound can participate in intramolecular cyclization reactions, particularly if a suitable nucleophile is introduced at the ortho position (C2). Given that the C2 position is already substituted with a methoxy group, a demethylation step would be required to unmask a hydroxyl group. This ortho-hydroxyacetophenone derivative could then serve as a precursor for various intramolecular cyclizations to form oxygen-containing heterocycles like benzofurans. For instance, reaction with an α-haloketone followed by base-catalyzed cyclization could lead to a substituted benzofuran.

Oxidative Transformations of the Aromatic Ring or Side Chain

The chemical behavior of this compound under oxidative conditions presents a landscape of synthetic possibilities, primarily centered on transformations of the acetyl side chain and potential modifications of the highly substituted aromatic ring. The presence of electron-donating methoxy groups and the deactivating, ortho-para directing bromo substituent, in conjunction with the carbonyl function, dictates the regioselectivity and feasibility of various oxidative reactions. Key oxidative pathways applicable to this substrate include the Baeyer-Villiger oxidation of the acetyl group and oxidative demethylation or quinone formation of the aromatic ring.

One of the most significant oxidative transformations for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid or peroxide as the oxidant. For this compound, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity of this migration is determined by the relative migratory aptitude of the substituents. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

In the case of this compound, the competition is between the migration of the 5-bromo-2,3-dimethoxyphenyl group and the methyl group. Given that aryl groups have a significantly higher migratory aptitude than methyl groups, the exclusive product expected from a Baeyer-Villiger oxidation is 5-bromo-2,3-dimethoxyphenyl acetate (B1210297). This transformation would proceed via the Criegee intermediate, formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group. The subsequent rearrangement involves the migration of the aromatic ring to the adjacent oxygen atom, leading to the formation of the corresponding ester.

The reactivity of the aromatic ring in this compound towards oxidation is influenced by the collective electronic effects of its substituents. The two methoxy groups are strongly activating and ortho-para directing, increasing the electron density of the ring and making it susceptible to electrophilic attack, including oxidation. Conversely, the bromine atom is deactivating yet ortho-para directing.

Oxidative demethylation of one or both methoxy groups can lead to the formation of corresponding hydroxy derivatives or, under more forceful conditions, proceed to form a quinone. The formation of a p-quinone is a common outcome for the oxidation of 1,4-dialkoxy or 1,4-hydroxyalkoxybenzene derivatives. Given the 2,3-dimethoxy substitution pattern in the starting material, oxidation to a p-quinone would require more complex rearrangements or harsher conditions. However, the formation of an o-quinone is a plausible pathway, particularly involving the oxidation of the C2 and C3 positions bearing the methoxy groups. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or Fremy's salt (potassium nitrosodisulfonate) are commonly employed for such transformations. The bromine at the C5 position would likely influence the regioselectivity of such an oxidation.

While specific experimental data on the oxidative transformations of this compound is not extensively documented in the literature, the predicted outcomes are based on well-established principles of organic reactivity. The Baeyer-Villiger oxidation is expected to be a clean and high-yielding reaction affording the corresponding phenyl acetate. The oxidation of the aromatic ring presents a more complex scenario, with the potential for selective demethylation or quinone formation being dependent on the choice of oxidant and reaction conditions.

Oxidative Transformation Reagent Predicted Product Key Considerations
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)5-bromo-2,3-dimethoxyphenyl acetateHigh regioselectivity due to the greater migratory aptitude of the aryl group over the methyl group.
Aromatic OxidationCeric Ammonium Nitrate (CAN)5-Bromo-2,3-dimethoxy-1,4-benzoquinone (potential)The substitution pattern may not be ideal for p-quinone formation; o-quinone formation is also possible.
Oxidative DemethylationStrong Oxidizing Agents1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethanone or 1-(5-Bromo-3-hydroxy-2-methoxyphenyl)ethanoneSelective demethylation can be challenging to control.

Applications As a Versatile Synthetic Precursor and Building Block in Organic Synthesis

Role in the Divergent Synthesis of Complex Polycyclic Molecules

While direct examples of 1-(5-bromo-2,3-dimethoxyphenyl)ethanone in polycyclization reactions are not extensively documented, its structural features make it a plausible candidate for such transformations. Polycyclization reactions are powerful tools in organic synthesis that allow for the rapid assembly of complex, multi-ring structures from simpler precursors. Gold(I)-catalyzed enantioselective polycyclization reactions, for instance, often employ substrates with alkyne groups and various nucleophiles to construct up to four new bonds in a single operation with high stereoselectivity. nih.gov The aromatic ring of this compound, with its electron-donating methoxy (B1213986) groups, can act as a nucleophile in Friedel-Crafts-type cyclizations, a common strategy in the synthesis of polycyclic aromatic compounds. The bromine atom also offers a handle for cross-coupling reactions, which could be employed to introduce functionalities necessary for initiating or terminating a polycyclization cascade.

Precursor for the Synthesis of Chalcone (B49325) Derivatives with Modified Substituents

This compound is an ideal precursor for the synthesis of chalcone derivatives. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025). nih.govnih.gov In this context, this compound serves as the ketone component.

The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. nih.gov The versatility of this method allows for the synthesis of a wide array of chalcone derivatives by simply varying the substituted benzaldehyde used in the reaction. chemicalbook.com The resulting chalcones, incorporating the 5-bromo-2,3-dimethoxyphenyl moiety, are themselves valuable intermediates for further synthetic transformations. samipubco.com

Below is a table illustrating potential chalcone derivatives synthesized from this compound and various substituted benzaldehydes.

R Group (on Benzaldehyde)Product Name
-H(E)-1-(5-Bromo-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one
4-OCH₃(E)-1-(5-Bromo-2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
4-Cl(E)-1-(5-Bromo-2,3-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
4-NO₂(E)-1-(5-Bromo-2,3-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
3,4-(OCH₃)₂(E)-1-(5-Bromo-2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Intermediate in the Construction of Diverse Heterocyclic Systems

The utility of this compound extends to its role as an intermediate in the synthesis of a variety of heterocyclic systems. This is often achieved via the chalcones derived from it. The α,β-unsaturated ketone functionality of chalcones is a versatile Michael acceptor and participates in cyclocondensation reactions with various binucleophiles to form heterocyclic rings. uii.ac.id

Pyrazolines: The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of pyrazolines, which are five-membered nitrogen-containing heterocycles. nih.govthepharmajournal.comnih.gov The reaction proceeds through a Michael addition of hydrazine to the enone system, followed by intramolecular cyclization and dehydration. Acetylating the pyrazoline ring is a common subsequent step. nih.gov

Isoxazoles: When chalcones derived from this compound are treated with hydroxylamine (B1172632) hydrochloride in the presence of a base, isoxazoles are formed. nih.gov This reaction involves the initial formation of an oxime, which then undergoes cyclization to yield the five-membered isoxazole (B147169) ring. uii.ac.id

Pyrimidines: Six-membered heterocyclic rings, such as pyrimidines, can also be synthesized from these chalcone intermediates. The reaction of a chalcone with guanidine (B92328) hydrochloride in a basic medium yields 2-amino-4,6-diarylpyrimidines. nih.gov This transformation provides a straightforward route to highly functionalized pyrimidine (B1678525) scaffolds.

The table below summarizes the synthesis of various heterocyclic systems from chalcones derived from this compound.

ReagentHeterocyclic System
Hydrazine Hydrate5-(Aryl)-3-(5-bromo-2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
Hydroxylamine Hydrochloride5-(Aryl)-3-(5-bromo-2,3-dimethoxyphenyl)isoxazole
Guanidine Hydrochloride2-Amino-6-(Aryl)-4-(5-bromo-2,3-dimethoxyphenyl)pyrimidine

Utilization in the Synthesis of Nitrogen-Bearing Scaffolds (e.g., quinoxalines)

This compound is a key starting material for the synthesis of nitrogen-bearing scaffolds, most notably quinoxalines. The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. wikipedia.org A widely used variation of this method employs α-haloketones as the dicarbonyl equivalent.

The synthetic route to quinoxalines using this compound involves a two-step process:

α-Bromination: The first step is the selective bromination of the α-carbon (the carbon adjacent to the carbonyl group). This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or benzyltrimethylammonium (B79724) tribromide, to yield 2-bromo-1-(5-bromo-2,3-dimethoxyphenyl)ethanone. chemicalbook.comsamipubco.com The reactivity of the α-position is enhanced by the carbonyl group.

Condensation with o-phenylenediamine: The resulting α-bromoketone is then reacted with a substituted or unsubstituted o-phenylenediamine. The reaction proceeds via an initial nucleophilic substitution of the bromine atom by one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization to form the stable quinoxaline (B1680401) ring system. This method provides an efficient pathway to quinoxalines bearing the 5-bromo-2,3-dimethoxyphenyl substituent at the 2-position.

This synthetic strategy allows for the creation of a library of quinoxaline derivatives by using variously substituted o-phenylenediamines, introducing diversity into the final molecule.

In Depth Mechanistic Studies of Reactions Involving 1 5 Bromo 2,3 Dimethoxyphenyl Ethanone and Its Analogues

Elucidation of Reaction Mechanisms (e.g., electrophilic, nucleophilic, radical pathways)

The reaction mechanisms involving 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone and its analogues can be categorized into several distinct pathways, primarily dictated by the reagents and conditions employed.

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring of the title compound is highly activated towards electrophilic attack due to the presence of two electron-donating methoxy (B1213986) groups. These groups increase the nucleophilicity of the ring, making it more susceptible to reaction with electrophiles. science.gov The substitution reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. lkouniv.ac.inmasterorganicchemistry.com The rate-determining step is typically the formation of this high-energy arenium ion, as it temporarily disrupts the stable aromatic system. lkouniv.ac.inmasterorganicchemistry.com

Nucleophilic Addition and Substitution: The ethanone (B97240) side chain provides two key sites for nucleophilic reactions.

Carbonyl Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. For instance, a Grignard reaction with methylmagnesium bromide would involve nucleophilic attack on the ketone, yielding a tertiary alcohol upon workup. wikipedia.org This is a common pathway for converting ketones to more complex structures.

α-Substitution: The α-carbon (the carbon adjacent to the carbonyl group) can be functionalized, often via an enol or enolate intermediate. For example, α-bromination of acetophenones can occur under acidic conditions where the enol form attacks molecular bromine. quora.comnih.gov This reaction is a key step in the synthesis of many pharmaceutical intermediates. nih.govresearchgate.net

Bimolecular Nucleophilic Substitution (SN2): In analogues such as 2-bromo-acetophenones, the α-carbon becomes a target for SN2 reactions. Studies have shown that enzymes like l-threonine (B559522) aldolase (B8822740) can catalyze the asymmetric alkylation of glycine (B1666218) using α-halide carbonyl compounds as electrophiles, proceeding through an SN2 mechanism. acs.org

Radical Pathways: While less common for this specific substrate under typical laboratory conditions, radical reactions can be initiated. For example, radical bromination can occur on the methyl group of the ethanone side chain under UV light with a suitable radical initiator, though electrophilic aromatic substitution is generally more favorable. In thermal decomposition scenarios, homolytic cleavage of the C-Br bond can generate bromine radicals, which then propagate further reactions. researchgate.net

Characterization of Reactive Intermediates and Transition States

The direct observation of reactive intermediates and transition states is challenging due to their fleeting existence. However, their structures and energies are often inferred from kinetic data and elucidated through computational studies.

Arenium Ion (σ-complex): In electrophilic aromatic substitution, the key intermediate is the arenium ion. lkouniv.ac.in For this compound, the positive charge of this intermediate is significantly stabilized by the two methoxy groups through resonance. This stabilization lowers the activation energy of the reaction, particularly when the electrophile adds to the ortho or para positions relative to the methoxy groups. youtube.com Computational analyses on similar systems, such as the protonation of benzene in the presence of HF and BF3, have been used to model the structure and energy of the arenium ion and the associated transition states. psu.edu

Enolates and Enols: In reactions involving the α-carbon of the ketone, such as halogenation or aldol (B89426) reactions, the enol or enolate is a crucial intermediate. quora.com Under acidic conditions, the ketone tautomerizes to its enol form, which is the active nucleophile. Under basic conditions, a proton is abstracted from the α-carbon to form a resonance-stabilized enolate.

Transition States:

SEAr Transition State: The transition state for electrophilic attack resembles the high-energy arenium ion intermediate. masterorganicchemistry.com Its energy determines the reaction rate, and its structure is influenced by the attacking electrophile and the substituents on the ring. For deactivated benzenes, activation Gibbs free energies for different regioisomeric attack pathways can be very close, requiring careful analysis to predict outcomes. rsc.org

Nucleophilic Addition Transition State: The stereochemical outcome of nucleophilic addition to carbonyls with a nearby chiral center is often explained using models like the Felkin-Anh or Cram chelation models, which analyze the transition state energies of different nucleophile approach trajectories. bham.ac.uk For prochiral ketones like the title compound, the approach of a nucleophile creates a new stereocenter, and the diastereoselectivity is determined by the relative energies of the competing transition states. nih.gov

Factors Governing Regioselectivity and Diastereoselectivity in Synthetic Transformations

Regioselectivity: This refers to the preference for reaction at one position over another. wikipedia.org

In Electrophilic Aromatic Substitution: The directing effects of the existing substituents are paramount. fiveable.me The two methoxy groups are strong activating, ortho, para-directing groups. The bromine atom is a deactivating, ortho, para-director. The acetyl group is a deactivating, meta-director. youtube.com The powerful activating and directing effects of the two methoxy groups dominate, guiding incoming electrophiles primarily to the C4 and C6 positions, which are ortho and/or para to them. The combined influence of these groups must be considered, with the most powerfully activating groups typically controlling the outcome. youtube.com

In α-Halogenation: Halogenation occurs specifically at the carbon adjacent to the carbonyl group, as this position is activated through the formation of an enol or enolate intermediate. quora.com

Baeyer-Villiger Oxidation: In reactions like the Baeyer-Villiger oxidation of substituted acetophenones, an oxygen atom is regioselectively inserted. For acetophenones, the insertion typically occurs between the carbonyl carbon and the aromatic ring to yield an acetate (B1210297) ester, rather than between the carbonyl and the methyl group. wikipedia.org

Diastereoselectivity: This is relevant when a reaction can produce multiple stereoisomers.

Nucleophilic Addition to the Carbonyl: The carbonyl group of this compound is prochiral. The addition of a nucleophile (other than to the methyl group) results in the formation of a new stereocenter. The stereochemical outcome is governed by the relative steric hindrance of the two faces of the planar carbonyl group. Models such as Cram's rule can be used to predict the major diastereomer formed when a chiral center is already present adjacent to the carbonyl. youtube.com The orientation of the ketone and the incoming nucleophile in a six-membered cyclic transition state can control the diastereoselectivity of the product. nih.gov The choice of reagents and catalysts can significantly influence which diastereomer is preferentially formed. researchgate.netchemrxiv.org

Analysis of Thermal Decomposition Pathways and Resultant Products from Related Compounds

Upon heating, brominated aromatic compounds typically undergo decomposition through several key mechanisms: researchgate.netresearchgate.net

C-Br Bond Cleavage: The carbon-bromine bond is often the weakest point and can break homolytically to form bromine radicals (Br•) or heterolytically to release hydrogen bromide (HBr) if a proton source is available. These bromine species are known to interrupt combustion chain reactions. researchgate.net

Side-Chain Cleavage: The ethanone side chain can undergo cleavage.

Ether Cleavage: The methoxy groups (O-CH3) can be cleaved.

Ring Fragmentation: At very high temperatures, the aromatic ring itself can break apart.

Studies on the pyrolysis of the analogue bk-2C-B in a simulated inhalation scenario identified twelve major degradation products. wikipedia.orgresearchgate.net This analysis reveals that the core structure undergoes significant rearrangement and fragmentation upon heating. The products formed indicate pathways including deamination, dehydrobromination, and demethylation. researchgate.net Similarly, the thermal degradation of various BFRs is known to produce a range of brominated products of incomplete combustion (BPICs), including brominated benzenes and phenols. researchgate.netcetjournal.it

The table below details the pyrolysis products identified from the thermal decomposition of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (bk-2C-B), a structural analogue, which serves as a model for the types of products that could arise from this compound under similar conditions. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current industrial production methods for acetophenone (B1666503) and its derivatives often rely on petroleum-based starting materials and classical reactions like Friedel-Crafts acetylation, which can involve harsh conditions and environmentally challenging reagents. nih.govmdpi.com The future of synthesizing 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone and related compounds lies in the adoption of green and sustainable chemistry principles.

Key areas for future research include:

Catalyst-Free and Solvent-Free Reactions: Moving away from traditional Lewis acid catalysts and chlorinated solvents is a priority. google.com Research into solid-phase synthesis or reactions under solvent-free conditions could significantly reduce waste and energy consumption.

Electrochemical Synthesis: Electrosynthesis offers a green alternative for bromination reactions. rsc.org Developing an electrochemical method for the regioselective bromination of the 2,3-dimethoxyphenyl)ethanone precursor could provide a high-yield, ambient temperature process that avoids hazardous brominating agents. rsc.orgresearchgate.net A greener method using in-situ generated bromonium ions from NH4Br has been developed for side-chain bromination, and similar principles could be explored for ring bromination. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis and modification of acetophenones is a burgeoning field. researchgate.net Future work could focus on identifying or engineering enzymes capable of specific bromination or acylation reactions on dimethoxybenzene precursors, offering high selectivity under mild, aqueous conditions.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. Developing a flow-based synthesis for this compound would represent a significant advancement in its efficient and safe production.

Table 1: Comparison of Synthetic Methodologies for Substituted Acetophenones
MethodologyTraditional ApproachFuture Sustainable DirectionKey Advantages of Sustainable Route
AcylationFriedel-Crafts with AlCl₃, Ac₂O/MeCOCl nih.govZeolite catalysis, solvent-free microwave irradiationReusable catalysts, reduced waste, energy efficiency
BrominationLiquid bromine, N-bromosuccinimide (NBS) researchgate.netgoogle.comElectrochemical methods, enzymatic bromination, bromide/bromate couple semanticscholar.orgImproved safety, high selectivity, milder conditions google.com
Solvent UseChlorinated solvents (e.g., Dichloromethane) google.comIonic liquids, supercritical fluids, water, or solvent-free conditions mdpi.comReduced toxicity and environmental impact, easier recovery mdpi.com

Exploration of Unprecedented Chemical Transformations and Derivatizations

The this compound scaffold is rich in chemical handles that allow for extensive derivatization. Future research should focus on leveraging these features through modern synthetic strategies like Diversity-Oriented Synthesis (DOS) to create libraries of novel compounds. researchgate.net

Potential avenues for exploration include:

Cross-Coupling Reactions: The aryl bromide moiety is an ideal anchor for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. google.com This allows for the introduction of a vast array of aryl, alkyl, and alkynyl groups, fundamentally expanding the molecular complexity.

Transformations of the Acetyl Group: The ketone functionality is a versatile precursor for numerous heterocycles. nih.gov Future work could explore multicomponent reactions to synthesize complex structures like pyrimidines, benzodiazepines, or quinolones. nih.gov Condensation reactions to form chalcones, which are precursors to flavonoids and other biologically active molecules, represent another promising route. nih.gov

Modification of Methoxy (B1213986) Groups: Selective demethylation of one or both methoxy groups could yield corresponding phenol derivatives. These phenols can then be used in Williamson ether synthesis or other reactions to introduce new functional groups, thereby tuning the electronic and steric properties of the molecule.

Table 2: Potential Derivatization Strategies for the Compound Scaffold
Reactive SiteReaction TypePotential ProductsResearch Goal
Aryl BromideSuzuki, Stille, Buchwald-Hartwig couplingBi-aryl compounds, substituted anilinesCreate extended π-systems, introduce new functional groups
Acetyl KetoneAldol (B89426)/Claisen-Schmidt condensation, Paal-Knorr synthesisChalcones, aurones, flavones, pyrazoles researchgate.netSynthesis of natural product analogs and heterocyclic libraries nih.gov
Methoxy GroupsEther cleavage (e.g., with BBr₃), substitutionHydroxy- or dihydroxy-acetophenonesEnable further functionalization, alter solubility and hydrogen bonding
α-Carbonα-Halogenation, Willgerodt-Kindler reactionα-Bromoacetophenones, aryl-acetic acidsCreate intermediates for further synthesis (e.g., imidazoles) researchgate.net

Advancements in Spectroscopic Characterization and Computational Modeling Techniques

While standard spectroscopic techniques (NMR, IR, MS) are sufficient for routine characterization, a deeper understanding of the molecule's properties and reactivity requires more advanced methods. Future research can integrate cutting-edge spectroscopy with computational modeling to create a comprehensive physico-chemical profile.

Advanced Spectroscopic Techniques: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) could be used to study the molecule's behavior on surfaces or at the single-molecule level. mdpi.com Solid-state NMR could elucidate the crystal packing and intermolecular interactions in detail. Time-resolved spectroscopy could probe the dynamics of its excited states, which is crucial for designing photoactive materials.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (NMR, IR spectra), rationalize reaction mechanisms, and determine electronic properties such as HOMO-LUMO gaps. acs.org Molecular dynamics simulations could be used to understand how derivatives of the compound interact with biological targets or self-assemble to form larger structures. Combining these computational tools with experimental data will enable a more rational design of new molecules and materials. researchgate.net

Table 3: Application of Advanced Characterization and Modeling
TechniqueInformation GainedFuture Research Application
Single-Molecule Spectroscopy (SMS) mdpi.comBehavior and interactions of individual moleculesUnderstanding mechanisms of action in biological systems or on catalytic surfaces
2D NMR (NOESY, HMBC)Through-space and through-bond correlations, conformational analysisUnambiguous structure elucidation of complex derivatives
Density Functional Theory (DFT) acs.orgElectronic structure, reaction energies, predicted spectraGuiding synthetic efforts, predicting reactivity, interpreting experimental results
X-ray CrystallographyPrecise 3D molecular structure, crystal packingValidating computational models, understanding intermolecular forces

Design and Synthesis of Advanced Functional Materials Based on the Compound Scaffold

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced functional materials.

Future research in this area could target:

Porous Organic Polymers (POPs): The compound can be used as a monomer or a functionalizing agent in the synthesis of POPs. acs.org The rigid aromatic core can contribute to the formation of a robust, porous framework, while the functional groups can be used to tune the surface properties for applications in gas storage, separation, or heterogeneous catalysis. acs.org

Optoelectronic Materials: Through cross-coupling reactions at the bromide position, the scaffold can be incorporated into conjugated polymers or oligomers. The electron-donating methoxy groups and the electron-withdrawing acetyl group can be used to tune the electronic properties of these materials for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Biomedical Scaffolds: The acetophenone core is found in many biologically active compounds. mdpi.com Derivatives could be covalently attached to polymer backbones, such as polyesters, to create functionalized, biodegradable scaffolds for tissue engineering or as platforms for drug delivery. nsf.gov The specific substitution pattern may impart unique biological activities to these materials.

Table 4: Potential Functional Materials from the this compound Scaffold
Material ClassSynthetic StrategyKey Feature of ScaffoldPotential Application
Conjugated PolymersPolymerization via Suzuki or Stille couplingAryl bromide for chain extension; methoxy/acetyl groups for tuning electronicsOrganic electronics (OLEDs, OFETs)
Metal-Organic Frameworks (MOFs)Derivatize to a carboxylic acid ligand for coordination with metal nodesRigid structure and functional groups within poresGas separation, chemical sensing, catalysis
Functionalized BiomaterialsGrafting onto biodegradable polymers (e.g., PCL, PLA) nsf.govPotential inherent bioactivity of the scaffoldTissue engineering, controlled drug release
PhotocatalystsIntegration into heterojunction materials or dye sensitization of semiconductorsAbility to absorb light and participate in electron transferHydrogen production, degradation of pollutants mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, and what are the critical parameters affecting yield?

Methodological Answer: A common approach involves bromination and methoxylation of acetophenone derivatives. For example, in analogous compounds like 1-(5-Bromo-2-hydroxyphenyl)ethanone, bromination is achieved using carbethoxymethylene triphenylphosphorane in 1-methyl-2-pyrrolidone (NMP) at 210°C, with reaction time (~3 hours) and stoichiometric ratios being critical for yield optimization . Key parameters include:

  • Solvent choice : Polar aprotic solvents like NMP enhance reaction efficiency.
  • Temperature control : High temperatures (≥200°C) are often required for bromination but must be balanced against decomposition risks.
  • Purification : Partitioning between ethyl acetate and water, followed by drying over MgSO₄, is a standard post-reaction step .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : For structural confirmation, single-crystal X-ray diffraction (as demonstrated for the related compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone) resolves substituent positioning and hydrogen bonding networks .
  • Spectroscopy :
    • NMR : Integration of aromatic proton signals (e.g., δ 6.8–7.5 ppm) distinguishes bromine and methoxy substituents.
    • IR : Stretching frequencies near 1680 cm⁻¹ confirm the ketone group .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 258 for C₁₀H₁₁BrO₃) validate molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use chemical-resistant gloves, lab coats, and self-contained breathing apparatus (SCBA) during synthesis or spill management .
  • Ventilation : Ensure fume hoods or local exhaust systems to mitigate inhalation risks from toxic fumes .
  • Spill response : Absorb with inert material (e.g., sand), collect separately, and avoid drainage disposal .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step during synthesis?

Methodological Answer: Low yields may arise from incomplete bromination or side reactions. Strategies include:

  • Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance bromine accessibility.
  • Reaction monitoring : Employ TLC or in-situ FTIR to track intermediate formation.
  • Solvent screening : Test alternatives like DMF or DMSO for improved solubility of brominating agents .

Q. How should contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent effects .
  • Crystallographic refinement : Re-examine XRD data for thermal motion artifacts or disorder in methoxy/bromo groups .
  • Dynamic effects : Consider variable-temperature NMR to assess conformational flexibility impacting spectral assignments .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the ketone group and bromine atom are likely reactive centers .
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways.
  • Kinetic simulations : Apply Eyring equation-based models to predict activation barriers for methoxy or bromine substitution .

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